5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride
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Overview
Description
5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride is a chemical compound with a complex structure. It is related to other compounds such as 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid and (S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid . .
Synthesis Analysis
The synthesis of 5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride and related compounds is a complex process. The four-membered rings in the spirocyclic scaffold of these compounds are constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles .Molecular Structure Analysis
The molecular structure of 5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride is intricate, with a spirocyclic scaffold that provides a wide variation of spatial disposition of the functional groups .Scientific Research Applications
- Application : Researchers explore its role in developing novel antibacterial drugs, aiming to enhance efficacy and reduce adverse effects .
- Application : Scientists utilize this compound to create the (S)-7-amino-5-azaspiro[2.4]heptane moiety, a building block for quinolone antibiotics .
- Application : Researchers investigate reductive cleavage of the N–O bond in the isoxazolidine ring, leading to the formation of 1,3-amino alcohols. These can subsequently cyclize to yield bi- or tricyclic lactams or lactones .
- Application : Scientists explore the synthesis of spiro intermediates, including 5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride, as part of drug synthesis pathways .
- Application : Researchers study its reactivity and potential applications in other carbocyclic ring systems, such as cyclopropanes .
Antibacterial Agents and Drug Development
Asymmetric Synthesis
Ring Cleavage and Transformations
Spiro Intermediates in Drug Synthesis
Carbocyclic Ring Chemistry
Pharmacokinetics and Pharmacodynamics
Mechanism of Action
Future Directions
The future directions for research on 5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride are promising. The compound’s unique structure and potential biological activity make it a valuable target for further study. It has been suggested that the compound could be used in the design of peptidomimetic drugs .
properties
IUPAC Name |
5-azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)5-3-8-4-7(5)1-2-7;/h5,8H,1-4H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCRCTKDBAHJSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride | |
CAS RN |
2137944-58-0 |
Source
|
Record name | 5-azaspiro[2.4]heptane-7-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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